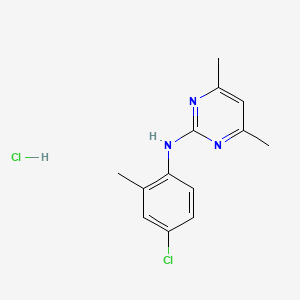![molecular formula C14H11N3O2S2 B4173768 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4173768.png)
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide
説明
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide, also known as HPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HPTA is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods.
作用機序
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide exerts its anticancer effects by inducing apoptosis in cancer cells. It does this by activating the caspase cascade, a series of proteases that are involved in the process of apoptosis. 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide also inhibits the activity of topoisomerase II, which leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and Physiological Effects:
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been found to have both biochemical and physiological effects. Biochemically, 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide inhibits the activity of topoisomerase II, which leads to the accumulation of DNA damage and subsequent cell death. Physiologically, 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide induces apoptosis in cancer cells, which leads to the death of these cells.
実験室実験の利点と制限
One of the advantages of using 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells. Another advantage is that it has been found to be relatively non-toxic to normal cells. However, one of the limitations of using 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide in lab experiments is that it has low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide. One direction is to investigate the potential of 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide as a treatment for other types of cancer. Another direction is to investigate the use of 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide in combination with other anticancer agents to enhance its efficacy. Additionally, future research could focus on improving the solubility of 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide to make it more suitable for in vivo administration. Finally, research could also focus on the development of 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide analogs with improved efficacy and pharmacokinetic properties.
Conclusion:
In conclusion, 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide is a thieno[2,3-d]pyrimidine derivative that has potential applications in the field of medicine, particularly in the treatment of cancer. 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. While 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has several advantages in lab experiments, such as its effectiveness in inhibiting the growth of cancer cells, it also has limitations, such as its low solubility in water. Future research on 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide could focus on investigating its potential as a treatment for other types of cancer, improving its solubility, and developing analogs with improved efficacy and pharmacokinetic properties.
科学的研究の応用
2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication.
特性
IUPAC Name |
2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c15-10(18)7-21-14-16-12(19)11-9(6-20-13(11)17-14)8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKMEDWZVJSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4173695.png)
![methyl 4-({[(4-ethyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4173703.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4173711.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4173724.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4173727.png)

![2-[(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4173753.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4173767.png)
![2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173774.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4173780.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4173785.png)
![diethyl 3-methyl-5-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4173791.png)
